2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is a chemical compound with the molecular formula C8H9ClN2O3. It is commonly used in laboratory settings for various research purposes. This compound is known for its unique structure, which includes an amino group, a nitrophenyl group, and a hydrochloride hydrate component .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate typically involves the reaction of 4-nitrobenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the electrophile used.
Scientific Research Applications
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can affect enzyme activities and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-nitrophenyl)ethan-1-one hydrochloride
- 2-Amino-1-(2-nitrophenyl)ethan-1-one hydrochloride
- 2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride
Uniqueness
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is unique due to its specific nitrophenyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)ethanone;hydrate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH.H2O/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;;/h1-4H,5,9H2;1H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJVJGPKYPKSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-].O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379725 |
Source
|
Record name | 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4740-22-1 |
Source
|
Record name | 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.